

# Independent Validation of SAR103168 Preclinical Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SAR103168 |           |
| Cat. No.:            | B1191841  | Get Quote |

This guide provides an objective comparison of the preclinical performance of **SAR103168** with other multi-targeted kinase inhibitors investigated for acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS). The information is intended for researchers, scientists, and drug development professionals to facilitate an independent validation of **SAR103168**'s preclinical profile.

#### Introduction to SAR103168

**SAR103168** is a novel, multi-targeted kinase inhibitor that has demonstrated preclinical activity in various in vitro and in vivo models of myeloid leukemias.[1] It has been shown to inhibit proliferation and induce apoptosis in leukemic cells.[1] A phase I clinical trial in patients with relapsed/refractory AML or high-risk MDS was initiated but was discontinued prior to reaching the maximum tolerated dose due to unpredictable drug exposure.[1] Preclinical data suggested that the doses tested in the clinical trial may have been too low to elicit a significant clinical benefit.[1]

## **Mechanism of Action and Target Profile**

**SAR103168** is a potent inhibitor of the Src kinase family and also targets a range of other kinases implicated in AML pathogenesis. Its broad-spectrum activity provides a rationale for its investigation in this heterogeneous disease.

Signaling Pathways Targeted by SAR103168





Caption: Signaling pathways inhibited by SAR103168.

## **Comparative In Vitro Activity**

The in vitro potency of **SAR103168** has been evaluated against various AML cell lines and compared with other multi-targeted kinase inhibitors.



| Drug                        | Target Kinases                                  | Cell Line             | IC50 (nM)   | Reference |
|-----------------------------|-------------------------------------------------|-----------------------|-------------|-----------|
| SAR103168                   | Src, Abl, VEGFR,<br>Tie2, PDGFR,<br>FGFR, EGFR  | Src Kinase<br>Assay   | 0.65 ± 0.02 | [2]       |
| AML cell lines<br>(general) | Nanomolar                                       | [2]                   |             |           |
| Sorafenib                   | RAF, VEGFR,<br>PDGFR, c-KIT,<br>FLT3            | MV4-11 (FLT3-<br>ITD) | 2           | [3]       |
| Kasumi-1 (c-KIT mutation)   | 23                                              | [3]                   |             |           |
| OCI-AML2                    | >40,000                                         | [3]                   | _           |           |
| MOLM-13 (FLT3-              | 0.001 (μM)                                      | [4]                   | _           |           |
| Regorafenib                 | VEGFR, TIE2,<br>PDGFR, FGFR,<br>c-KIT, RET, RAF | Not specified for AML | 4-180       | [5]       |
| Gilteritinib                | FLT3, AXL                                       | MV4-11 (FLT3-<br>ITD) | 0.92        | [6]       |
| MOLM-13 (FLT3-              | 2.9                                             | [6]                   |             |           |
| Ba/F3 (FLT3-                | 1.8                                             | [6]                   | _           |           |
| Ba/F3 (FLT3-<br>D835Y)      | 1.6                                             | [6]                   | _           |           |
| Quizartinib                 | FLT3                                            | MV4-11 (FLT3-<br>ITD) | 0.40        | [1]       |
| MOLM-13 (FLT3-<br>ITD)      | 0.89                                            | [1]                   | _           |           |



| MOLM-14 (FLT3- | 0.73 | [1] |
|----------------|------|-----|
| ITD)           | 0.73 | [+] |

# **Comparative In Vivo Efficacy**

Preclinical in vivo studies have demonstrated the anti-leukemic activity of **SAR103168** in AML xenograft models.

| Drug                         | Model                                                                                   | Dosing                                                     | Key Findings                                                 | Reference |
|------------------------------|-----------------------------------------------------------------------------------------|------------------------------------------------------------|--------------------------------------------------------------|-----------|
| SAR103168                    | SCID mice with AML xenografts (KG1, EOL-1, Kasumi-1, CTV1) and CML xenografts (K562)    | Intravenous or<br>oral                                     | Impaired tumor<br>growth and<br>induced tumor<br>regression. | [2]       |
| Sorafenib                    | NCr nu/nu mice<br>with MV4-11 or<br>EOL-1<br>xenografts                                 | Oral, 14 days                                              | >60% complete responses.                                     | [7]       |
| Murine model of FLT3/ITD AML | Not specified                                                                           | Significantly lowered leukemic burden in spleen and liver. | [7]                                                          |           |
| Gilteritinib                 | Nude mice with<br>Ba/F3 xenografts<br>(FLT3-ITD, FLT3-<br>D835Y, or FLT3-<br>ITD-D835Y) | 30 mg/kg                                                   | Induced tumor regression in all three models.                | [6]       |
| Quizartinib                  | Mouse xenograft<br>model with MV4-<br>11 cells                                          | 1 mg/kg and 10<br>mg/kg, once<br>daily, oral               | Tumor regression observed at both doses.                     | [1]       |



## **Experimental Protocols**

Detailed methodologies for key experiments are provided below to allow for independent validation.

### **Cell Proliferation Assay**

Objective: To determine the half-maximal inhibitory concentration (IC50) of kinase inhibitors on AML cell lines.

Caption: Workflow for a typical cell proliferation assay.

#### **Detailed Steps:**

- AML cell lines (e.g., MV4-11, MOLM-13, KG-1) are cultured in appropriate media.
- Cells are seeded into 96-well plates at a predetermined density.[8]
- A serial dilution of the test compound (e.g., SAR103168) and comparator drugs is prepared.
- The cells are treated with the compounds for a specified period, typically 48 to 72 hours.
- A cell proliferation reagent, such as MTT or CellTiter-Glo, is added to each well.[8]
- After a further incubation period, the absorbance or luminescence is measured using a plate reader.
- The data is analyzed to determine the concentration of the drug that inhibits cell growth by 50% (IC50).[9]

#### **Apoptosis Assay**

Objective: To assess the induction of apoptosis in AML cells following treatment with kinase inhibitors.

Caption: Workflow for an Annexin V/PI apoptosis assay.

**Detailed Steps:** 



- AML cells are treated with the kinase inhibitor at various concentrations for a defined period (e.g., 24-48 hours).
- Cells are harvested and washed with PBS.[10]
- The cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[10][11]
- The stained cells are analyzed by flow cytometry.[10]
- The percentages of live, early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells are quantified.[11]

## In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of kinase inhibitors in a murine model of AML.

Caption: Workflow for an AML xenograft study.

#### **Detailed Steps:**

- Immunodeficient mice (e.g., NOD/SCID or NSG) are used.[12]
- Human AML cells (e.g., MV4-11, KG-1) are injected either subcutaneously to form solid tumors or intravenously to establish a disseminated leukemia model.[13][14]
- Once tumors are established or leukemia is engrafted, mice are randomized into treatment and control groups.[15]
- The test compound (e.g., **SAR103168**) is administered via an appropriate route (e.g., oral gavage, intravenous injection) at a predetermined dose and schedule.
- Tumor volume is measured regularly for subcutaneous models, or leukemia burden is assessed by bioluminescence imaging or flow cytometry of peripheral blood/bone marrow for disseminated models.[13]
- Animal body weight and overall health are monitored throughout the study.



 At the end of the study, tumors may be excised for further analysis, and survival data is collected.

#### Conclusion

The preclinical data for **SAR103168** demonstrates its potent and broad-spectrum kinase inhibitory activity, leading to anti-proliferative and pro-apoptotic effects in AML models. While direct head-to-head comparative studies are limited, the available data suggests that **SAR103168**'s in vitro potency is within the range of other clinically investigated multi-targeted kinase inhibitors. The in vivo data, although qualitative, indicates a potential for tumor regression. Further quantitative in vivo studies and a more comprehensive profiling of its activity across a wider panel of AML subtypes would be beneficial for a more complete independent validation and to better understand its therapeutic potential in AML and MDS.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SAR103168: a tyrosine kinase inhibitor with therapeutic potential in myeloid leukemias PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 4. Phosphoproteome Analysis Reveals Differential Mode of Action of Sorafenib in Wildtype and Mutated FLT3 Acute Myeloid Leukemia (AML) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a "me too" drug? PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]



- 7. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 8. MOLM-13 In Vitro Colony Formation Assay (Cell Proliferation) Creative Biolabs [creative-biolabs.com]
- 9. frontiersin.org [frontiersin.org]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. Frontiers | Generation of Pediatric Leukemia Xenograft Models in NSG-B2m Mice: Comparison with NOD/SCID Mice [frontiersin.org]
- 13. Human AML cell line xenograft model [bio-protocol.org]
- 14. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acute myeloid leukemia xenograft success prediction: Saving time PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Independent Validation of SAR103168 Preclinical Data: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1191841#independent-validation-of-sar103168-preclinical-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com